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Compound of Interest

Compound Name: 6-Bromoisoquinolin-4-amine

Cat. No.: B12499293

Get Quote

Status: Active Last Updated: February 7, 2026 Support Tier: Level 3 (Senior Application

Scientist)

Executive Summary & Physicochemical Profile
6-Bromoisoquinolin-4-amine presents a classic solubility challenge in drug discovery: it is a

planar, lipophilic weak base. Its poor aqueous solubility at neutral pH is driven by strong

intermolecular

-

stacking interactions characteristic of fused aromatic rings, combined with the lipophilicity of the
bromine substituent.

To successfully dissolve this compound for biological assays or formulation, you must disrupt

these crystal lattice forces using one of three primary levers: Ionization (pH), Cosolvency, or

Inclusion Complexation.
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Property
Value (Est.)[1][2][3][4][5][6]
[7][8][9][10][11]

Implication for Solubility

Molecular Weight 223.07 g/mol
Small molecule; amenable to

cyclodextrin complexation.

LogP ~2.3 – 2.8

Moderately lipophilic; requires

organic cosolvents or

surfactants.

pKa (Base) ~5.2 – 5.8

Critical: The isoquinoline

nitrogen is the primary basic

center. It is uncharged

(insoluble) at pH 7.4 but

protonated (soluble) at pH <

4.0.

H-Bond Donors 1 (Exocyclic -NH2)
Potential for crystal lattice

stabilization via H-bonding.

Quick Troubleshooting (FAQ)
Q: My stock solution in DMSO precipitates when I dilute it into cell culture media (pH 7.4).

Why? A: This is the "Crash-Out" effect. DMSO solubilizes the neutral form of the molecule.

When you dilute into aqueous media at pH 7.4, the DMSO concentration drops (losing solvent

power) and the pH is too high to protonate the basic nitrogen (pKa ~5.5). The molecule reverts

to its insoluble neutral state.

Fix: Pre-dissolve the compound in 0.1M HCl or use an intermediate dilution step with

PEG400 before adding to media.

Q: Can I use heat to dissolve it in water? A: Heat may temporarily dissolve it, but it will likely

precipitate upon cooling (supersaturation). This is risky for biological assays as micro-

precipitates can cause false positives (e.g., in aggregation-based assays).

Q: Is the 4-amino group the primary site of protonation? A: No. In isoquinolines, the ring

nitrogen (N-2) is typically the most basic site. The exocyclic amine at position 4 pushes electron

density into the ring, slightly increasing the basicity of the ring nitrogen, but the bromine at
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position 6 withdraws density. The net result is a weak base that requires acidic conditions (pH <

4) to fully ionize.

Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the best solubilization strategy for your specific application.

Start: Define Application

What is the end use?

High Conc. Stock
(Storage)

Cell/Enzyme Assay
(Low Conc.)

In Vivo Study
(High Dose)

100% DMSO
(up to 50-100 mM) Final Conc. > 10 µM? Route?

Direct Dilution
(Keep DMSO < 1%)

No

Use Intermediate Solvent
(PEG400 or Acid)

Yes

IV Bolus Oral Gavage

20% HP-β-CD in
Saline/Water

In Situ Salt Formation
(1 eq. HCl + PEG400)

Click to download full resolution via product page

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental

end-use.
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Protocol A: The "Golden Standard" Stock Solution
(DMSO)
Best for: General storage and high-throughput screening.

Weighing: Weigh the solid 6-Bromoisoquinolin-4-amine into a glass vial (avoid plastics

initially to prevent leaching).

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of

10 mM to 50 mM.

Note: Ensure DMSO is "dry" (stored over molecular sieves) to prevent hydrolysis over

long-term storage.

Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at

35°C for 5 minutes.

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: In Situ Salt Formation (Aqueous Solubility)
Best for: Animal studies (Oral/IP) or high-concentration aqueous assays. Mechanism: Converts

the insoluble free base into a soluble hydrochloride salt.

Reagents:

0.1 M HCl (Hydrochloric Acid)

PEG400 (Polyethylene Glycol 400)

Sterile Water or Saline[12]

Step-by-Step:

Weigh X mg of the compound.

Calculate the molar equivalent of HCl needed.
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Formula:

Target: Use 1.05 equivalents of HCl to ensure full protonation.

Add the calculated volume of 0.1 M HCl directly to the powder. Vortex. The solution should

turn clear as the salt forms.

Buffering (Optional): Once dissolved, dilute with 20% PEG400 in water.

Warning: Do not neutralize the pH back to 7.4 immediately, or it will precipitate. Keep the

formulation slightly acidic (pH 3-4) for stability.

Protocol C: Cyclodextrin Complexation (HP-β-CD)
Best for: IV administration and sensitive cell assays (avoids solvent toxicity). Mechanism: The

hydrophobic isoquinoline core enters the cyclodextrin cavity, shielding it from water while the

hydrophilic CD exterior ensures solubility.

Reagents:

Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Clinical Grade suggested

Sterile Water[12]

Step-by-Step:

Prepare a 20% (w/v) HP-β-CD stock solution in water. (e.g., 20g CD in 100mL water). Filter

sterilize (0.22 µm).

Add 6-Bromoisoquinolin-4-amine powder to the CD solution.

Equilibration: Shake or stir at room temperature for 24 hours.

Speed Tip: You can speed this up by sonicating for 30 minutes, but 24h stirring reaches

thermodynamic equilibrium.

Filtration: Filter the solution through a 0.45 µm filter to remove any undissolved drug. The

filtrate is your soluble complex.
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Deep Dive: The Mechanism of Solubility
Understanding the protonation state is key to manipulating this molecule.

Chemical Equilibrium:

Where

is the neutral 6-Bromoisoquinolin-4-amine and

is the soluble cation.

Neutral pH (7.4): The pH is higher than the pKa (~5.5). The equilibrium shifts left. The

molecule is uncharged and lipophilic. Result: Precipitation.

Acidic pH (< 4.0): The pH is lower than the pKa. The ring nitrogen accepts a proton. The

molecule becomes ionic. Result: High Solubility.

Neutral Form
(Insoluble)
pH > 6.0

Protonated Cation
(Soluble)
pH < 4.0

 Protonation (Ring N)

 Deprotonation

+ H+ (HCl/MSA)

+ OH- (Buffer)

Click to download full resolution via product page

Figure 2: The pH-dependent solubility switch of 6-Bromoisoquinolin-4-amine.
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Solvent / Excipient Solubility Rating
Max Conc. (Est.)[1]
[3][7]

Usage Notes

Water (pH 7) Poor < 0.1 mg/mL Not recommended.

0.1 N HCl Excellent > 10 mg/mL
Forms hydrochloride

salt in situ.

DMSO Excellent > 50 mg/mL

Standard stock

solvent. Toxic to cells

> 0.5%.

Ethanol Moderate ~ 5-10 mg/mL
Good for evaporation

protocols.

PEG 400 Good ~ 5-10 mg/mL

Viscous; use as a

cosolvent (up to 20-

30%).

20% HP-β-CD Very Good ~ 2-5 mg/mL
Biocompatible; best

for in vivo IV.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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